1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine
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Overview
Description
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxypyridine ring and a trimethylsilyl group attached to a methanimine moiety
Preparation Methods
The synthesis of 1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxypyridine and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Synthetic Route: The 5-methoxypyridine is first converted to its corresponding lithium salt using n-butyllithium. This intermediate is then reacted with trimethylsilyl chloride to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include n-butyllithium, trimethylsilyl chloride, and various oxidizing and reducing agents. Reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce methylene derivatives.
Scientific Research Applications
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine can be compared with other similar compounds:
Similar Compounds: Examples include 1-(5-methoxypyridin-2-yl)piperazine and (5-methoxypyridin-2-yl)methanamine.
Properties
CAS No. |
648415-01-4 |
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Molecular Formula |
C10H16N2OSi |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
1-(5-methoxypyridin-2-yl)-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C10H16N2OSi/c1-13-10-6-5-9(11-8-10)7-12-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
GEDKSLYNWASQAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C=N[Si](C)(C)C |
Origin of Product |
United States |
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